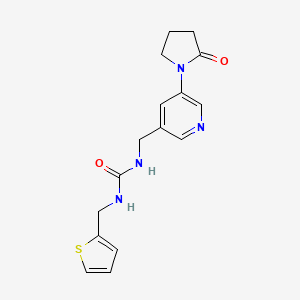

1-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

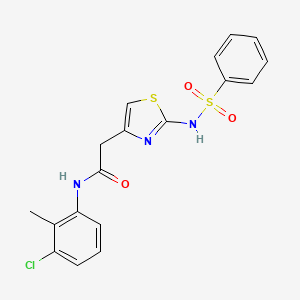

1-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, drug design, and pharmacology. This compound is commonly known as OP3, and it is a potent inhibitor of a specific protein kinase that plays a crucial role in several biological processes.

Aplicaciones Científicas De Investigación

Synthesis and Stereochemical Determination

The compound has been involved in the synthesis and stereochemical determination of active metabolites of potent inhibitors. For instance, it played a role in the synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, showcasing its importance in the development of therapeutic agents targeting cancer. The stereospecific synthesis approach highlights its utility in producing enantiomerically pure compounds, essential for drug development (Zecheng Chen et al., 2010).

Synthesis of Nα-urethane-protected β- and γ-amino acids

The compound is also used in the synthesis of Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA), demonstrating its versatility in organic synthesis. This "one-pot" procedure provides excellent yields and purities, indicating the efficiency of using such compounds in synthetic pathways (M. Cal et al., 2012).

Ion-pair Binding and Metal Ion Coordination

The compound is part of a study on ion-pair binding by mixed N,S-donor 2-ureidopyridine ligands. It can bind metal ions via pyridyl nitrogen atom or thioether sulfur donor, demonstrating its potential in creating compounds with specific coordination properties. This capability makes it relevant for developing new materials or catalysts (Naseem Qureshi et al., 2009).

Antimicrobial Activity

Furthermore, derivatives of such compounds have been evaluated for their antimicrobial properties. N-Substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas, for example, exhibited moderate antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (P. V. G. Reddy et al., 2003).

Antiproliferative Agents

Significantly, this compound's derivatives have shown potent antiproliferative effects against various cancer cell lines. The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents have demonstrated their efficacy, highlighting the potential of these compounds in cancer therapy (Jian Feng et al., 2020).

Propiedades

IUPAC Name |

1-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c21-15-4-1-5-20(15)13-7-12(8-17-10-13)9-18-16(22)19-11-14-3-2-6-23-14/h2-3,6-8,10H,1,4-5,9,11H2,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQIHIKTPQWENI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dichlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2958783.png)

![2,4-Dichloro-1-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzene](/img/structure/B2958787.png)

![Benzyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-{[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl}propanoate](/img/structure/B2958792.png)

![N-(furan-2-ylmethyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2958795.png)

![4-[[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2958798.png)

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2958800.png)

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2958803.png)

![N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2958805.png)